prostaglandin E3 prostaglandin E3 Prostaglandin E3 is a prostaglandins E. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin E3(1-).
prostaglandin E3 is a natural product found in Homo sapiens with data available.
Prostaglandin E3 is an eicosanoid that is generated by the action of cyclooxygenases on the omega-3 fatty acid eicosapentaenoic acid (EPA). Prostaglandin E3 regulates ocular pressure, exerts anti-inflammatory activities and may inhibit tumor cell proliferation. Prostaglandin E3 may be used as a biomarker for EPA to evaluate the association between EPA and its antineoplastic activity.
Brand Name: Vulcanchem
CAS No.: 802-31-3
VCID: VC21224438
InChI: InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
SMILES: CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol

prostaglandin E3

CAS No.: 802-31-3

Cat. No.: VC21224438

Molecular Formula: C20H30O5

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

prostaglandin E3 - 802-31-3

Specification

Description Prostaglandin E3 is a prostaglandins E. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin E3(1-).
prostaglandin E3 is a natural product found in Homo sapiens with data available.
Prostaglandin E3 is an eicosanoid that is generated by the action of cyclooxygenases on the omega-3 fatty acid eicosapentaenoic acid (EPA). Prostaglandin E3 regulates ocular pressure, exerts anti-inflammatory activities and may inhibit tumor cell proliferation. Prostaglandin E3 may be used as a biomarker for EPA to evaluate the association between EPA and its antineoplastic activity.
CAS No. 802-31-3
Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Standard InChI Key CBOMORHDRONZRN-QLOYDKTKSA-N
Isomeric SMILES CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
SMILES CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Canonical SMILES CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator